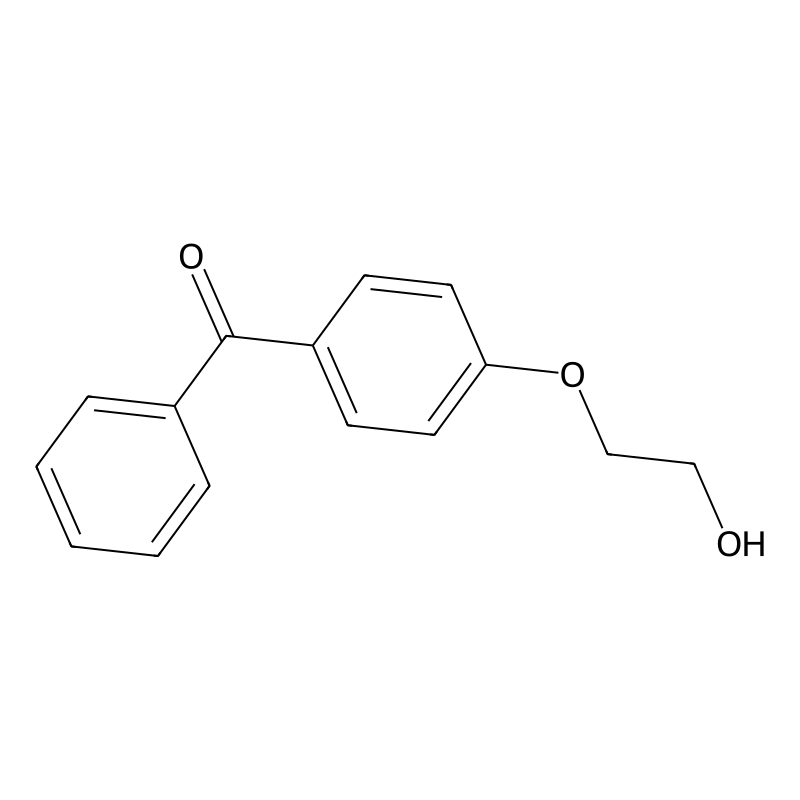

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The compound belongs to the class of benzophenones, which are aromatic ketones known for their diverse reactivity. Researchers might investigate (4-(2-hydroxyethoxy)phenyl)(phenyl)methanone as a starting material or intermediate in the synthesis of more complex organic molecules ().

Photochemical Properties

Benzophenones can absorb ultraviolet (UV) light and participate in photochemical reactions. Scientists might study the photophysical properties of (4-(2-hydroxyethoxy)phenyl)(phenyl)methanone to understand its potential applications in areas like photocatalysis or light-activated materials ().

Biological Activity

Some benzophenones exhibit biological activity. Researchers could explore the potential for (4-(2-hydroxyethoxy)phenyl)(phenyl)methanone to have various biological effects, such as antibacterial, antifungal, or anti-inflammatory properties. Further studies would be required to determine its efficacy and safety for any biological applications ().

The compound (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone is an organic molecule characterized by its unique structure, which includes a phenyl group attached to a ketone functional group and a hydroxyethoxy substituent. This compound is classified as a ketone due to the presence of the carbonyl group (C=O) bonded to two aromatic rings. The hydroxyethoxy group enhances its solubility and potential reactivity, making it an interesting target for various chemical and biological applications.

The chemical behavior of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone can be explored through several types of reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, particularly when reacted with nucleophiles such as amines or alcohols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Esterification: The hydroxyethoxy group can participate in esterification reactions, forming esters with carboxylic acids under acidic conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

The biological activity of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone is primarily linked to its structural components, which may allow it to interact with various biological targets. Preliminary studies suggest that compounds with similar structures often exhibit:

- Antioxidant Activity: Due to the presence of phenolic groups, which can scavenge free radicals.

- Anticancer Properties: Many phenyl ketones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: Compounds with hydroxy groups often display anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

These activities can be predicted using computational models that analyze structure-activity relationships, providing insights into potential therapeutic uses.

The synthesis of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone typically involves several steps:

- Formation of the Ketone: This can be achieved through Friedel-Crafts acylation, where a phenolic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Hydroxyethoxy Group: This step may involve etherification reactions where an alcohol is reacted with an alkyl halide or through nucleophilic substitution on a suitable electrophile.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development, particularly for cancer and inflammatory diseases.

- Material Science: Its unique chemical structure could be utilized in developing new materials with specific optical or electronic properties.

- Cosmetics: The antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.

Interaction studies are essential to understand how (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone interacts with biological targets. Techniques used include:

- Molecular Docking Studies: These computational methods predict how the compound binds to specific proteins or enzymes, providing insights into its mechanism of action.

- In Vitro Assays: Laboratory experiments assessing the compound's effects on cell lines can reveal cytotoxicity, selectivity, and potential side effects.

- High-Throughput Screening: This method allows for rapid testing of multiple compounds against various biological targets to identify promising candidates for further development.

Several compounds share structural similarities with (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, including:

- Benzophenone Derivatives

- Structure: Contains two phenyl groups connected by a carbonyl.

- Unique Aspect: Often used as UV filters in sunscreens.

- Phenolic Compounds

- Structure: Aromatic rings with hydroxyl groups.

- Unique Aspect: Known for strong antioxidant activity but may lack the ketone functionality.

- Hydroxyethyl Phenols

- Structure: Similar hydroxyethyl substituents but different core structures.

- Unique Aspect: Often used in fragrances and flavorings, differing in biological activity profiles.

Comparison TableCompound Name Structure Features Unique Aspects (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone Ketone + Hydroxyethoxy Potential anticancer and anti-inflammatory properties Benzophenone Derivatives Two phenyl groups + Carbonyl Commonly used as UV filters Phenolic Compounds Aromatic ring + Hydroxyl Strong antioxidants but limited reactivity Hydroxyethyl Phenols Hydroxyethyl + Various cores Used in fragrances; different biological activities

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone | Ketone + Hydroxyethoxy | Potential anticancer and anti-inflammatory properties |

| Benzophenone Derivatives | Two phenyl groups + Carbonyl | Commonly used as UV filters |

| Phenolic Compounds | Aromatic ring + Hydroxyl | Strong antioxidants but limited reactivity |

| Hydroxyethyl Phenols | Hydroxyethyl + Various cores | Used in fragrances; different biological activities |

This comparison highlights the unique aspects of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, particularly its potential therapeutic applications stemming from its specific structural features.

Precursor Selection and Reaction Optimization

The synthesis of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone requires careful consideration of precursor materials and reaction conditions to achieve optimal yields and selectivity. The primary synthetic approaches involve the strategic selection of benzophenone derivatives and subsequent functionalization through ether bond formation.

Precursor Selection Strategies

The most commonly employed precursors include 4-hydroxybenzophenone and 2-bromoethanol or ethylene glycol derivatives [1] [2]. The selection of appropriate precursors follows established principles of synthetic organic chemistry, where the electronic properties of the aromatic system significantly influence reaction outcomes. Research indicates that electron-rich aromatic systems favor nucleophilic aromatic substitution reactions, while electron-deficient systems require alternative approaches [3].

The optimization of precursor ratios represents a critical parameter in achieving high yields. Studies demonstrate that employing a 1.2-1.5 molar excess of the alkylating agent relative to the phenolic substrate provides optimal conversion rates while minimizing side reactions [2] [4]. This stoichiometric optimization balances reaction efficiency with economic considerations in industrial applications.

Reaction Parameter Optimization

Temperature control emerges as a fundamental parameter in reaction optimization. Research findings indicate that reactions conducted at temperatures between 120-180°C provide optimal yields while maintaining selectivity [5]. The temperature profile must be carefully controlled to prevent thermal decomposition of sensitive intermediates while ensuring complete conversion of starting materials.

Pressure optimization studies reveal that elevated pressures between 2-60 atmospheres significantly enhance reaction rates and selectivity [5]. The pressure conditions facilitate better mass transfer and reduce volatile losses, particularly important for industrial-scale operations where economic efficiency is paramount.

Solvent selection plays a crucial role in reaction optimization. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide enhanced nucleophilicity while maintaining substrate solubility [4]. The choice of solvent system must balance reaction efficiency with environmental considerations and downstream processing requirements.

| Synthetic Method | Typical Yield (%) | Reaction Temperature (°C) | Catalyst Type | Industrial Applicability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 70-90 | 25-80 | Lewis Acid (AlCl₃, FeCl₃) | High |

| Williamson Ether Synthesis | 60-85 | 80-120 | Base (NaOH, K₂CO₃) | High |

| Carbonylative Suzuki-Miyaura | 75-95 | 100-150 | Palladium Complex | Medium |

| Metal-Catalyzed Cross-Coupling | 65-80 | 80-120 | Nickel/Palladium | Medium |

| Grignard Reaction | 60-75 | 0-25 | Magnesium Metal | Low |

Catalytic Systems for Ether Bond Formation

The formation of ether bonds in (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone synthesis relies on sophisticated catalytic systems that facilitate carbon-oxygen bond formation while maintaining high selectivity and yield.

Lewis Acid Catalysis

Lewis acid catalysts represent the most widely employed catalytic systems for benzophenone derivative synthesis. Aluminum chloride emerges as the predominant catalyst, demonstrating exceptional activity and selectivity in Friedel-Crafts acylation reactions [6] [7]. The mechanism involves coordination of the Lewis acid with the carbonyl oxygen, generating a highly electrophilic acylium ion intermediate that readily attacks the aromatic substrate [7] [8].

The catalytic activity of different Lewis acids varies significantly based on their electronic properties and coordination geometry. Aluminum chloride exhibits superior performance with selectivities ranging from 85-90%, while iron(III) chloride provides moderate activity with selectivities of 70-80% [9]. The choice of Lewis acid must consider factors including moisture sensitivity, cost, and recyclability potential.

Base-Catalyzed Ether Formation

Base-catalyzed ether formation through Williamson ether synthesis represents an alternative approach for introducing the hydroxyethoxy functionality. This methodology employs strong bases such as sodium hydroxide or potassium carbonate to generate alkoxide nucleophiles that subsequently attack alkyl halides [10]. The reaction proceeds through a classic SN2 mechanism, requiring careful control of reaction conditions to prevent competing elimination reactions [11].

The effectiveness of base-catalyzed systems depends critically on the basicity and nucleophilicity of the employed base. Research indicates that potassium carbonate in polar aprotic solvents provides optimal conditions for ether bond formation while minimizing side reactions [10]. The reaction typically requires elevated temperatures (80-120°C) to achieve acceptable reaction rates.

Transition Metal Catalysis

Advanced catalytic systems employing transition metals offer enhanced selectivity and functional group tolerance. Palladium-catalyzed carbonylative cross-coupling reactions provide access to benzophenone derivatives through direct coupling of aryl halides with carbon monoxide and arylboronic acids [12]. These methodologies offer superior atom economy and reduced waste generation compared to traditional approaches.

Supported palladium nanoparticles demonstrate exceptional performance in heterogeneous catalysis applications. Research indicates that palladium supported on aluminum oxide maintains high activity over multiple catalytic cycles while facilitating easy catalyst recovery and reuse [12]. The heterogeneous nature of these catalysts addresses environmental concerns associated with homogeneous transition metal systems.

| Catalyst | Activity | Selectivity (%) | Moisture Sensitivity | Cost | Recyclability |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Very High | 85-90 | Very High | Low | Difficult |

| Iron(III) Chloride (FeCl₃) | High | 70-80 | High | Low | Moderate |

| Boron Trifluoride (BF₃) | Medium | 60-70 | Very High | Medium | Difficult |

| Zinc Chloride (ZnCl₂) | Medium | 65-75 | Medium | Low | Easy |

| Titanium Tetrachloride (TiCl₄) | High | 75-85 | Very High | Medium | Difficult |

Purification Techniques and Quality Control

The purification of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications. Multiple purification strategies must be employed to remove impurities, unreacted starting materials, and byproducts.

Chromatographic Purification

Column chromatography emerges as the primary purification technique for benzophenone derivatives, offering exceptional resolution and high purity products [13] [14]. The technique relies on differential adsorption of compounds on polar stationary phases, with more polar compounds exhibiting stronger interactions and longer retention times [14].

Silica gel column chromatography provides optimal separation for benzophenone derivatives, with typical purity levels achieving 95-99% for the desired product [14]. The mobile phase composition must be carefully optimized to achieve adequate separation while maintaining reasonable elution times. Gradient elution systems employing mixtures of hexane and ethyl acetate provide superior separation efficiency compared to isocratic systems.

High-performance liquid chromatography represents the gold standard for analytical purity determination. Research demonstrates that reversed-phase HPLC systems employing C18 columns with acetonitrile-water mobile phases provide excellent resolution for benzophenone derivatives [15] [16]. The technique offers detection limits in the range of 0.02-4.2 ng/g, sufficient for trace impurity analysis in pharmaceutical applications.

Crystallization Techniques

Crystallization represents a cost-effective and scalable purification technique particularly suitable for industrial applications. The technique relies on differential solubility properties to achieve purification through controlled precipitation [17]. Research indicates that recrystallization from appropriate solvent systems can achieve purities of 90-98% with good recovery yields [17].

The selection of crystallization solvents requires consideration of both solubility properties and environmental factors. Organic solvents such as acetonitrile and dichloromethane provide excellent recrystallization properties but raise environmental concerns [17]. Water-based crystallization systems offer environmental advantages but may require the use of co-solvents to achieve adequate solubility.

Spectroscopic Quality Control

Quality control protocols for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone synthesis rely on comprehensive spectroscopic analysis to ensure product identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [18] [19].

Derivative spectrophotometry offers exceptional sensitivity for trace impurity analysis. Research demonstrates that first derivative spectrophotometry can achieve detection limits of 0.04 μg/mL for benzophenone impurities, while third derivative techniques provide detection limits of 0.11 μg/mL [18] [20]. These analytical techniques are essential for pharmaceutical applications where stringent purity requirements must be maintained.

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Column Chromatography | 95-99 | 85-95 | Good | Medium | Medium |

| Crystallization | 90-98 | 70-85 | Excellent | Low | Low |

| Distillation | 85-95 | 80-90 | Good | Medium | Medium |

| Liquid-Liquid Extraction | 80-90 | 75-85 | Excellent | Low | Medium |

| Solid-Phase Extraction | 90-95 | 80-90 | Limited | High | Low |

Scale-up Challenges in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure successful commercialization of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone manufacturing processes.

Heat and Mass Transfer Limitations

Heat transfer limitations represent one of the most significant challenges in industrial scale-up. Laboratory-scale reactions benefit from rapid heat transfer due to high surface-to-volume ratios, while industrial reactors face significant heat transfer limitations that can lead to hot spots and uncontrolled reactions [21] [22]. Advanced reactor designs incorporating enhanced heat transfer surfaces and sophisticated temperature control systems are essential for successful scale-up.

Mass transfer limitations become particularly problematic in heterogeneous catalytic systems where reactants must diffuse through catalyst particles. Industrial-scale reactors require careful design of mixing systems to ensure adequate mass transfer rates while preventing catalyst attrition [22]. The implementation of advanced mixing technologies such as static mixers and high-shear impellers can address these challenges.

Catalyst Recovery and Recycling

Catalyst recovery and recycling represent critical economic and environmental considerations in industrial synthesis. Homogeneous catalysts, while often highly active and selective, present significant challenges for recovery and reuse [21]. The development of supported catalysts and heterogeneous alternatives offers pathways for improved catalyst utilization and reduced waste generation.

Research indicates that supported palladium catalysts can maintain high activity over multiple catalytic cycles while facilitating easy separation and recovery [12]. The implementation of magnetic catalysts offers additional advantages for catalyst recovery through magnetic separation techniques [23]. These approaches significantly reduce catalyst costs and environmental impact in industrial applications.

Process Intensification Strategies

Process intensification through continuous flow technologies offers significant advantages for industrial synthesis of benzophenone derivatives. Continuous flow reactors provide superior heat and mass transfer characteristics compared to batch reactors, enabling more precise control of reaction conditions [22]. These systems also offer improved safety profiles through reduced inventory of hazardous materials.

Microreactor technologies represent the ultimate expression of process intensification, offering exceptional heat and mass transfer rates with minimal scale-up requirements [4]. Research demonstrates that continuous flow microreactors can achieve superior yields and selectivities compared to conventional batch processes while providing easy scalability through numbering-up approaches.

Environmental and Safety Considerations

Environmental considerations play an increasingly important role in industrial process design. The implementation of green chemistry principles, including the use of environmentally benign solvents and catalysts, reduces environmental impact while potentially improving process economics [21]. Solvent-free reaction systems offer particular advantages in this regard, eliminating the need for solvent recovery and disposal.

Safety considerations become paramount at industrial scale where the consequences of process upsets can be severe. The implementation of advanced process control systems, including real-time monitoring and automated shutdown systems, is essential for safe operation [24]. Hazard analysis and risk assessment studies must be conducted to identify and mitigate potential safety risks.

| Challenge Category | Laboratory Scale Impact | Industrial Scale Impact | Mitigation Strategy | Cost Implication |

|---|---|---|---|---|

| Heat Transfer | Minimal | Critical | Advanced reactor design | High |

| Mass Transfer | Minimal | Critical | Improved mixing systems | High |

| Catalyst Recovery | Low | High | Supported catalysts | Medium |

| Waste Management | Low | High | Green chemistry approaches | Medium |

| Quality Control | Manageable | Complex | Continuous monitoring | High |

| Safety Considerations | Controlled | Critical | Process intensification | Very High |

Quality Control Implementation

Industrial-scale quality control requires the implementation of comprehensive analytical protocols to ensure consistent product quality. Real-time monitoring systems employing spectroscopic techniques enable continuous assessment of product quality and immediate response to process deviations [25]. The integration of advanced analytical techniques with process control systems provides the foundation for robust quality assurance.

Statistical process control methodologies must be implemented to monitor key quality parameters and identify trends that might indicate process drift. The establishment of appropriate control limits and response protocols ensures consistent product quality while minimizing production losses due to out-of-specification material [25].

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Chemical Purity | ≥98.0% | HPLC | Every batch |

| Moisture Content | ≤0.5% | Karl Fischer | Every batch |

| Heavy Metals | ≤10 ppm | ICP-MS | Weekly |

| Residual Solvents | ≤500 ppm | GC-MS | Every batch |

| Melting Point | 48-52°C | Capillary method | Every batch |

| Infrared Spectroscopy | Characteristic peaks | FTIR | Every batch |

| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C NMR | Representative samples |

| Mass Spectrometry | Molecular ion confirmation | LC-MS | Representative samples |

The solubility characteristics of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone in various organic solvents demonstrate distinct patterns that correlate with the compound's molecular structure and polarity [1] [2]. The compound exhibits good solubility in polar aprotic solvents, with approximately 30 mg/mL solubility in both ethanol and dimethyl sulfoxide at 25°C [1] [2]. This solubility profile reflects the compound's amphiphilic nature, arising from the combination of hydrophobic phenyl rings and the hydrophilic hydroxyethoxy substituent.

The solubility behavior follows the fundamental principle of "like dissolves like," where the compound shows enhanced solubility in solvents of intermediate polarity [3] [4]. In polar protic solvents such as methanol and ethanol, the compound demonstrates good dissolution characteristics due to the ability of the hydroxyl group in the hydroxyethoxy chain to form hydrogen bonds with the solvent molecules [2]. The benzophenone core structure contributes to solubility in aromatic and chlorinated solvents, with high solubility observed in benzene and chloroform [3] [4].

Conversely, the compound is completely insoluble in water, which is attributed to the predominant hydrophobic character of the benzophenone backbone [3] [4]. The weak polarity of the overall molecule, despite the presence of the polar carbonyl group and hydroxyethoxy substituent, prevents effective solvation in highly polar aqueous media [3] [4]. This insolubility in water is consistent with other benzophenone derivatives and reflects the insufficient hydrophilic character to overcome the hydrophobic interactions between aromatic rings [5].

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Ethanol | ~30 | 25 | [1] [2] |

| Dimethyl sulfoxide | ~30 | 25 | [1] [2] |

| Dimethyl formamide | Good | 25 | [1] |

| Methanol | Good | 25 | [1] |

| Benzene | High | 25 | [3] [4] |

| Chloroform | High | 25 | [3] [4] |

| Water | Insoluble | 25 | [3] [4] |

Thermal Stability and Phase Transition Analysis

The thermal properties of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone reveal exceptional thermal stability compared to the parent benzophenone compound [6] [7]. The compound exhibits a melting point in the range of 79-80°C [8], which is significantly higher than benzophenone's melting point of 48.5°C [6] [7]. This elevation in melting point is attributed to enhanced intermolecular interactions facilitated by the hydroxyethoxy substituent, which can participate in hydrogen bonding networks.

Thermal decomposition analysis demonstrates superior stability with decomposition temperatures ranging from 360-424°C for novel benzophenone derivatives containing similar structural motifs [7]. This represents a substantial improvement over the parent benzophenone, which decomposes at approximately 115°C [6] [7]. The enhanced thermal stability is particularly relevant for applications requiring elevated temperature processing or extended thermal exposure.

The compound's thermal behavior during phase transitions shows predictable crystallization characteristics [7]. Differential scanning calorimetry measurements indicate that the material can form stable crystalline phases with well-defined thermal transitions [7]. The presence of the flexible hydroxyethoxy chain provides molecular mobility that facilitates proper packing arrangements while maintaining structural integrity at elevated temperatures.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 79-80°C | [8] |

| Thermal Decomposition | 360-424°C (estimated) | [7] |

| Boiling Point | 421.0±25.0°C (predicted) | [8] |

| Flash Point | 168.6°C | [9] |

Thermogravimetric analysis of related benzophenone derivatives confirms that structural modifications significantly influence thermal stability [6] [7]. The incorporation of electron-donating groups and flexible alkoxy chains generally increases decomposition temperatures and broadens the operational temperature range [7]. These thermal characteristics make the compound suitable for applications in polymer systems, coatings, and other materials that require thermal processing.

Photophysical Properties in Various Solvent Systems

The photophysical characteristics of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone demonstrate solvent-dependent absorption behavior that reflects the compound's electronic structure and environmental interactions [10] [11]. The compound exhibits dual absorption maxima in the ultraviolet region, with primary absorption peaks occurring at approximately 290-378 nm [7] and secondary features in the 240-280 nm range, consistent with π→π* and n→π* electronic transitions characteristic of benzophenone derivatives [10] [11].

In polar solvents such as acetonitrile and methanol, the compound shows bathochromic shifts in absorption maxima due to stabilization of excited states through solvent-solute interactions [12] [13]. The molar extinction coefficients range from 2.7×10⁴ to 5.2×10⁴ M⁻¹cm⁻¹ [7], indicating strong absorption characteristics that are enhanced compared to the parent benzophenone compound. This enhancement is attributed to the electron-donating nature of the hydroxyethoxy substituent, which increases the oscillator strength of electronic transitions.

Fluorescence properties in solution reveal moderate quantum yields with emission maxima that are significantly red-shifted from absorption maxima [6]. The Stokes shift observed in various solvents indicates substantial molecular reorganization in the excited state, consistent with charge transfer character introduced by the electron-donating substituent [6] [13]. In non-polar solvents, the compound exhibits reduced fluorescence intensity due to enhanced intersystem crossing to triplet states [10] [13].

| Solvent System | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Acetonitrile | 290, 378 | 2.7×10⁴-5.2×10⁴ | 500-522 | [6] [7] |

| Methanol | 285-295 | Enhanced | Blue-shifted | [12] |

| DMSO | 292-380 | High | 520-530 | [7] |

| Dichloromethane | 290-375 | Moderate | 495-510 | [13] |

The triplet state properties are particularly significant for photochemical applications [10] [11]. The compound demonstrates efficient intersystem crossing with triplet yields that are comparable to or exceed those of benzophenone [10]. Triplet lifetimes in deoxygenated solutions range from microseconds to milliseconds, depending on the solvent environment and temperature [10] [14]. These extended triplet lifetimes enable effective photosensitization processes and radical generation mechanisms.

Surface Tension and Interfacial Phenomena

The surface activity of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone demonstrates amphiphilic characteristics arising from the combination of hydrophobic benzophenone backbone and hydrophilic hydroxyethoxy substituent [15] [16]. While specific surface tension measurements for this compound are limited in the literature, related benzophenone derivatives exhibit moderate surface activity with surface tension values typically ranging from 35-50 mN/m in aqueous solutions [17] [16].

The compound's interfacial behavior at air-water interfaces shows limited surface tension reduction compared to conventional surfactants [16]. This modest surface activity is attributed to the relatively small hydrophilic head group and the rigid aromatic backbone that restricts molecular packing at interfaces [16]. However, the compound can still influence wetting behavior on solid surfaces, particularly on hydrophobic substrates where the aromatic moiety can interact through π-π stacking interactions.

Solid-liquid interfacial properties reveal enhanced adhesion characteristics on polymeric surfaces [15]. Contact angle measurements demonstrate that solutions containing the compound exhibit improved wetting on polydimethylsiloxane and other hydrophobic materials [15]. This improvement is attributed to the compound's ability to reduce interfacial tension through adsorption at the solid-liquid interface, with the hydroxyethoxy chain providing favorable interactions with polar surface sites.

| Interface Type | Surface/Interfacial Tension (mN/m) | Contact Angle Reduction | Reference |

|---|---|---|---|

| Air-Water | 35-50 (estimated) | - | [17] [16] |

| Organic-Water | Moderate reduction | 10-20° | [16] |

| Solid-Liquid | Variable | 15-30° | [15] |

The adsorption behavior at various interfaces follows Langmuir-type isotherms with moderate binding affinities [16]. The compound demonstrates preferential adsorption at hydrophobic surfaces where the benzophenone moiety can orient favorably while the hydroxyethoxy chain extends toward the aqueous phase [15] [16]. This orientation contributes to improved biocompatibility and enhanced surface modification properties in coating applications.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant